molecular formula C16H15FN2O3 B5507609 1-(2-fluorobenzoyl)-4-(2-furoyl)piperazine

1-(2-fluorobenzoyl)-4-(2-furoyl)piperazine

Cat. No. B5507609
M. Wt: 302.30 g/mol
InChI Key: VQWCVTAQKPOCDB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-(2-fluorobenzoyl)-4-(2-furoyl)piperazine involves various chemical strategies, including condensation reactions, reductive amination, and nucleophilic substitution reactions. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized through a condensation reaction involving carbamimide and 3-fluorobenzoic acid (Sanjeevarayappa et al., 2015). This highlights the versatility of piperazine derivatives in chemical synthesis, allowing for the introduction of various functional groups.

Molecular Structure Analysis

The molecular structure of piperazine derivatives, including those similar to 1-(2-fluorobenzoyl)-4-(2-furoyl)piperazine, is characterized by X-ray diffraction studies. The crystal and molecular structure of related compounds, such as 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole, demonstrates the typical conformation and bonding patterns seen in piperazine derivatives (Özbey et al., 1998). These studies provide insights into the spatial arrangement of atoms within the molecule and the types of intermolecular interactions that may influence its properties.

Chemical Reactions and Properties

Piperazine compounds participate in various chemical reactions, contributing to their diverse chemical properties. For example, they can undergo nucleophilic substitution reactions, enabling the synthesis of novel derivatives with potential biological activities (Mermer et al., 2019). The chemical reactivity of piperazine derivatives is influenced by the nature of the substituents attached to the piperazine ring, offering a wide range of chemical functionalities.

Scientific Research Applications

Synthesis and Evaluation in Medicinal Chemistry

1-(2-Fluorobenzoyl)-4-(2-furoyl)piperazine and its derivatives have been extensively explored in medicinal chemistry for their potential therapeutic applications. For instance, a series of conformationally restricted butyrophenones, including compounds with benzoylpiperidine moieties, have been synthesized and evaluated as antipsychotic agents. These compounds were investigated for their affinity towards dopamine and serotonin receptors, indicating their potential use in neuroleptic drugs (Raviña et al., 2000).

Structural Analysis and Molecular Interactions

The structural analysis and understanding of molecular interactions of such compounds have also been a focus of scientific research. For example, studies on closely related 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines have revealed insights into their molecular conformations and intermolecular interactions, highlighting the importance of such analyses in drug design (Ninganayaka Mahesha et al., 2019).

Antimicrobial and Enzyme Inhibition Studies

Additionally, these compounds have been investigated for their antimicrobial properties and enzyme inhibition capabilities. Synthesis and biological evaluation of novel analogs of fluoroquinolones with substituted piperazine rings have shown significant in vitro antibacterial activity, suggesting their potential as antibacterial agents (P. C. Sharma et al., 2015). Furthermore, studies on 2-furoic piperazide derivatives have demonstrated their inhibitory potential against α-glucosidase, acetylcholinesterase, and butyrylcholinesterase enzymes, indicating their possible application in the treatment of diseases like type 2 diabetes and Alzheimer's (M. Abbasi et al., 2018).

properties

IUPAC Name

(2-fluorophenyl)-[4-(furan-2-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3/c17-13-5-2-1-4-12(13)15(20)18-7-9-19(10-8-18)16(21)14-6-3-11-22-14/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWCVTAQKPOCDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2F)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluorophenyl)-[4-(furan-2-carbonyl)piperazin-1-yl]methanone

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